

# A Comparative Analysis of Synthetic Strategies Towards Hodgkinsine B

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**Hodgkinsine B**, a complex trimeric pyrrolidinoindoline alkaloid, has attracted significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. This guide provides a comparative overview of three distinct total syntheses of **Hodgkinsine B**, developed by the research groups of Movassaghi, Overman, and Willis. The key aspects of each route, including strategic approach, efficiency, and stereochemical control, are analyzed to offer valuable insights for researchers, scientists, and professionals in drug development.

### **Key Synthetic Strategies at a Glance**

The three syntheses employ different core strategies to construct the challenging C3a–C7' and C3a'–C3a" linkages and to control the multiple stereocenters of the **Hodgkinsine B** framework.

- Movassaghi Synthesis (2017): This approach utilizes a highly convergent diazene-directed
  assembly of cyclotryptamine fragments. Key features include the stereoselective formation of
  C3a–C7' and C3a'–C3a" bonds through the photoextrusion of dinitrogen from carefully
  constructed diazene intermediates.[1][2]
- Overman Synthesis (2003): This pioneering enantioselective synthesis establishes the
  crucial C3a–C7' linkage via a palladium-catalyzed asymmetric intramolecular Heck
  cyclization. This strategy was instrumental in the first total synthesis of this class of alkaloids
  and allowed for the unambiguous assignment of the absolute configuration of Hodgkinsine
  B.



• Willis Synthesis (2011): This route introduces the C3a–C7' bond through a diastereoselective, substrate-controlled α-arylation of an oxindole. This approach offers an alternative method for constructing the key quaternary stereocenter.

### **Quantitative Comparison of Synthetic Routes**

The efficiency of each synthetic route can be evaluated by comparing key quantitative metrics such as the number of linear steps, overall yield, and the yield of the key bond-forming reactions.

Metric	Movassaghi Synthesis	Overman Synthesis	Willis Synthesis
Longest Linear Sequence	10 steps	14 steps	12 steps
Overall Yield	~15%	~2.5%	~5.7%
Key Bond Formation	Diazene-directed fragment coupling	Asymmetric intramolecular Heck cyclization	Diastereoselective α- arylation
Key Step Yield	65% (for tris-diazene formation)	61% (Heck cyclization)	77% (diastereoselective arylation)
Enantiomeric Excess	>99% ee	83% ee	>98% de
Starting Materials	Enantiopure cyclotryptamine derivatives	Substituted aniline and tryptamine derivatives	N-methyltryptamine

### **Synthetic Route Overviews**

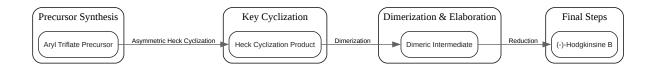
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.





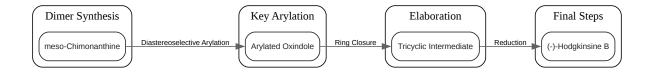
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Figure 1: Movassaghi's Convergent Diazene-Directed Synthesis.



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Figure 2: Overman's Asymmetric Heck Cyclization Strategy.



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Figure 3: Willis's Diastereoselective Arylation Approach.

### **Experimental Protocols**

Detailed experimental procedures for the key bond-forming reactions in each synthesis are provided below.



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## Movassaghi Synthesis: Formation of the Tris-diazene Intermediate

To a solution of the dimeric diazene sulfamate (1.0 equiv) and the monomeric amine (+)-28 (1.2 equiv) in anhydrous dichloromethane (0.02 M) at 22 °C under an argon atmosphere is added 4-Å molecular sieves. The mixture is stirred for 30 minutes, followed by the addition of silver(I) oxide (2.0 equiv). The reaction mixture is protected from light and stirred at 22 °C for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tris-diazene intermediate.[1]

## Overman Synthesis: Asymmetric Intramolecular Heck Cyclization

A solution of the aryl triflate precursor (1.0 equiv), palladium(II) acetate (0.1 equiv), and (R)-BINAP (0.15 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.01 M) is prepared in a sealed tube. Proton sponge (2.2 equiv) is added, and the mixture is degassed with argon. The reaction mixture is heated to 100 °C for 48 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cyclized product.

## Willis Synthesis: Diastereoselective $\alpha$ -Arylation of an Oxindole

To a solution of the dimeric oxindole (1.0 equiv) and 2-bromo-N-methylaniline derivative (1.2 equiv) in anhydrous toluene (0.1 M) is added potassium carbonate (3.0 equiv) and copper(I) iodide (0.2 equiv). The mixture is degassed with argon, and N,N'-dimethylethylenediamine (0.4 equiv) is added. The reaction is heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give the desired C3a-arylated product.

### Conclusion



The total syntheses of **Hodgkinsine B** by Movassaghi, Overman, and Willis showcase the creativity and power of modern synthetic organic chemistry.

- The Movassaghi synthesis stands out for its high convergency and excellent stereocontrol, resulting in the highest overall yield. The diazene-based strategy allows for the modular assembly of complex fragments.[1][2]
- The Overman synthesis, being the first enantioselective total synthesis, is a landmark achievement that provided the foundation for subsequent work in this area. The use of the asymmetric Heck reaction was a key innovation.
- The Willis synthesis offers a valuable alternative for the construction of the critical C3a–C7' bond, demonstrating the utility of diastereoselective C-H arylation in complex natural product synthesis.

The choice of a particular synthetic route would depend on the specific goals of the research, such as the need for high material throughput, the availability of starting materials and reagents, or the desire to explore novel synthetic methodologies. Each of these routes provides a robust platform for the synthesis of **Hodgkinsine B** and its analogues for further biological evaluation.

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